What is the chemical structure of Maxima isoflavone A?
What is the chemical structure of Maxima isoflavone A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maxima isoflavone A, a naturally occurring isoflavone isolated from the plant Tephrosia maxima, presents a promising scaffold for drug discovery and development. This technical guide provides a detailed overview of its chemical structure, alongside a summary of the known biological activities and the experimental methodologies used to elucidate them. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this isoflavone.
Chemical Structure and Properties
Maxima isoflavone A is a polycyclic aromatic compound belonging to the isoflavonoid class of secondary metabolites.[1] Its chemical identity is well-established and characterized by the following identifiers:
| Property | Value | Source |
| IUPAC Name | 7-(1,3-benzodioxol-5-yl)-[1][2]dioxolo[4,5-h]chromen-6-one | [3] |
| Chemical Formula | C₁₇H₁₀O₆ | [3] |
| Molecular Weight | 310.26 g/mol | [3] |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 | [3] |
| InChI Key | HDEHMKSXXSBSHM-UHFFFAOYSA-N | [3] |
| CAS Number | 59092-90-9 | [3] |
Biological Activities and Therapeutic Potential
While specific quantitative data for the biological activities of Maxima isoflavone A are not extensively available in publicly accessible literature, the broader class of isoflavones, including those isolated from Tephrosia species, has been the subject of numerous studies.[4][5] These compounds are recognized for a variety of pharmacological effects, providing a strong basis for inferring the potential activities of Maxima isoflavone A.
Estrogenic and Anti-Estrogenic Activity
Isoflavones are structurally similar to 17-β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and exert either estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.[1][6] This dual activity makes them potential candidates for hormone replacement therapy and for the prevention and treatment of hormone-dependent cancers.[2]
Anti-Inflammatory Properties
Isoflavones have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[5][7] The proposed mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways involved in the inflammatory response. Extracts from Tephrosia species, containing a mixture of isoflavones, have shown promising membrane-stabilizing and anti-inflammatory activities.[4]
Cytotoxic and Anti-Cancer Potential
Many isoflavones exhibit cytotoxic effects against various cancer cell lines.[8][9] Their anti-cancer mechanisms are multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression.[10] While direct cytotoxic data for Maxima isoflavone A is limited, extracts from Tephrosia maxima have shown potent cytotoxicity against MCF-7 breast cancer cells.[11]
Experimental Protocols
The following sections detail generalized experimental protocols that are commonly employed in the study of isoflavones and can be adapted for the investigation of Maxima isoflavone A.
Isolation of Maxima Isoflavone A from Tephrosia maxima
The isolation of isoflavones from plant material typically involves solvent extraction and chromatographic separation. The following is a general procedure based on methods used for isolating isoflavones from Tephrosia species:
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Plant Material Preparation: The roots of Tephrosia maxima are collected, shade-dried, and coarsely powdered.
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Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.
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Chromatographic Separation: The crude extracts are concentrated and subjected to column chromatography over silica gel.
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Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the different components.
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Purification: Fractions containing Maxima isoflavone A are collected, combined, and further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][12]
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Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of Maxima isoflavone A (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
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Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
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Absorbance Measurement: The absorbance is read at a specific wavelength (usually around 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
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Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
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Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
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Compound Treatment: Cells are pre-treated with various concentrations of Maxima isoflavone A for a short period.
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Stimulation: Cells are then stimulated with LPS to induce NO production. A control group without LPS stimulation is also included.
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Incubation: The plates are incubated for 24 hours.
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Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
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Absorbance Measurement: The absorbance is measured at approximately 540 nm.
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Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Signaling Pathways
The biological effects of isoflavones are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by Maxima isoflavone A require further investigation, isoflavones, in general, are known to influence the following key pathways:
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Estrogen Receptor Signaling: As phytoestrogens, isoflavones can directly bind to and modulate the activity of estrogen receptors, influencing the transcription of estrogen-responsive genes.[1]
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NF-κB Signaling: Isoflavones have been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation and cell survival.
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PI3K/Akt Signaling: This pathway is crucial for cell proliferation, growth, and survival. Some isoflavones can modulate the activity of key proteins in this pathway, contributing to their anti-cancer effects.
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MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Isoflavones can influence the activity of different components of this pathway.
References
- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maxima isoflavone A | C17H10O6 | CID 343079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology of ME-344, a novel cytotoxic isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogres.com [phcogres.com]
- 12. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]
